2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Overview
Description
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol is a heterocyclic compound that features both pyrimidine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol typically involves the formation of the pyrimidine ring followed by the introduction of the morpholine and phenol groups. One common method involves the reaction of 2-aminopyrimidine with a suitable phenol derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-YL derivatives: Compounds with similar pyrimidine structures but different substituents.
Morpholine-containing compounds: Compounds that feature the morpholine ring but with different functional groups.
Uniqueness
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol is unique due to the combination of the pyrimidine and morpholine moieties, which allows it to interact with a broader range of biological targets compared to compounds with only one of these features. This dual functionality enhances its potential as a versatile scaffold in drug design and development.
Properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-5-morpholin-4-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-14-16-4-3-12(17-14)11-2-1-10(9-13(11)19)18-5-7-20-8-6-18/h1-4,9,19H,5-8H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTDDYVLBZSDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C3=NC(=NC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235373 | |
Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-04-4 | |
Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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